Cas no 182808-28-2 (Ethyl 4-cyanopiperidine-1-carboxylate)
Ethyl 4-cyanopiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-cyanopiperidine-1-carboxylate
- TERT-BUTYL 4-CYANOPIPERAZINE-1-CARBOXYLATE
- 4-Cyano-1-piperidinecarboxylic Acid Ethyl Ester
- 4-cyano-N-ethoxycarbonylpiperdine
- 4-cyano-N-ethoxycarbonylpiperidine
- 4-Cyano-piperidine-1-carboxylic acid ethyl ester
- ethyl 4-cyano-1-piperidinecarboxylate
- 4-Cyano-N-(ethoxycarbonyl)piperidine
- 1-Piperidinecarboxylicacid,4-cyano-,ethylester(9CI)
- FT-0653204
- AB16708
- 1-PIPERIDINECARBOXYLIC ACID, 4-CYANO-, ETHYL ESTER
- E80346
- MFCD03840836
- Ethyl 4-Cyanopiperdine-1-Carboxylate
- SCHEMBL5035936
- A4044
- DTXSID20398890
- HAPWNLVBWKCSLT-UHFFFAOYSA-N
- CS-0137420
- AKOS006239540
- J-011698
- 182808-28-2
- 4-Cyano-N-(ethoxycarbonyl)piperidine; 4-Cyano-1-piperidinecarboxylic Acid Ethyl Ester;
- DB-012561
-
- MDL: MFCD03840836
- Inchi: 1S/C9H14N2O2/c1-2-13-9(12)11-5-3-8(7-10)4-6-11/h8H,2-6H2,1H3
- InChI Key: HAPWNLVBWKCSLT-UHFFFAOYSA-N
- SMILES: O(CC)C(N1CCC(C#N)CC1)=O
Computed Properties
- Exact Mass: 182.10600
- Monoisotopic Mass: 182.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 53.3Ų
Experimental Properties
- Color/Form: Colorless oily
- Density: 1.1±0.1 g/cm3
- Boiling Point: 130°C/ 4 mmHg
- Flash Point: 142.3±25.9 °C
- Refractive Index: 1.491
- PSA: 53.33000
- LogP: 1.31638
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Ethyl 4-cyanopiperidine-1-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 4-cyanopiperidine-1-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 4-cyanopiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM169995-10g |
Ethyl 4-cyanopiperidine-1-carboxylate |
182808-28-2 | 97% | 10g |
$384 | 2021-08-05 | |
| TRC | E908600-500mg |
Ethyl 4-Cyanopiperidine-1-carboxylate |
182808-28-2 | 500mg |
$ 133.00 | 2023-09-07 | ||
| TRC | E908600-1g |
Ethyl 4-Cyanopiperidine-1-carboxylate |
182808-28-2 | 1g |
$ 178.00 | 2023-09-07 | ||
| TRC | E908600-2g |
Ethyl 4-Cyanopiperidine-1-carboxylate |
182808-28-2 | 2g |
$ 345.00 | 2023-09-07 | ||
| TRC | E908600-5g |
Ethyl 4-Cyanopiperidine-1-carboxylate |
182808-28-2 | 5g |
$ 827.00 | 2023-04-17 | ||
| TRC | E908600-10g |
Ethyl 4-Cyanopiperidine-1-carboxylate |
182808-28-2 | 10g |
$ 1212.00 | 2023-04-17 | ||
| Fluorochem | 046343-250mg |
4-Cyano-piperidine-1-carboxylic acid ethyl ester |
182808-28-2 | >98 | 250mg |
£43.00 | 2022-03-01 | |
| Fluorochem | 046343-2g |
4-Cyano-piperidine-1-carboxylic acid ethyl ester |
182808-28-2 | >98 | 2g |
£102.00 | 2022-03-01 | |
| Fluorochem | 046343-10g |
4-Cyano-piperidine-1-carboxylic acid ethyl ester |
182808-28-2 | >98 | 10g |
£340.00 | 2022-03-01 | |
| Alichem | A129003920-10g |
Ethyl 4-cyanopiperidine-1-carboxylate |
182808-28-2 | 97% | 10g |
$435.66 | 2023-09-02 |
Ethyl 4-cyanopiperidine-1-carboxylate Suppliers
Ethyl 4-cyanopiperidine-1-carboxylate Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on Ethyl 4-cyanopiperidine-1-carboxylate
Ethyl 4-cyanopiperidine-1-carboxylate (CAS No. 182808-28-2): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-cyanopiperidine-1-carboxylate (CAS No. 182808-28-2) is a versatile and highly valuable intermediate in the field of pharmaceutical synthesis. This compound, characterized by its unique structural framework, has garnered significant attention due to its role in the development of novel therapeutic agents. The Ethyl 4-cyanopiperidine-1-carboxylate molecule, featuring a piperidine ring substituted with a cyano group and an ethyl ester at the 1-position, serves as a critical building block for various pharmacologically active compounds.
The significance of this compound lies in its ability to undergo a wide range of chemical transformations, making it an indispensable tool for synthetic chemists. The presence of the cyano group at the 4-position and the ester functionality at the 1-position provides multiple sites for functionalization, enabling the construction of complex molecular architectures. These attributes have made Ethyl 4-cyanopiperidine-1-carboxylate a preferred choice for researchers aiming to develop new drugs targeting diverse biological pathways.
In recent years, there has been a surge in research focused on developing treatments for neurological disorders, infectious diseases, and cancer. The piperidine scaffold is particularly prominent in this context, as it is found in several FDA-approved drugs known for their efficacy and safety profiles. Among these, compounds such as gabapentin and pregabalin, which are used to treat neuropathic pain and seizures, owe their structure to piperidine derivatives. The introduction of functional groups like the cyano and ester moieties into this scaffold enhances its pharmacological properties, making it an attractive candidate for drug discovery.
The Ethyl 4-cyanopiperidine-1-carboxylate molecule has been extensively studied for its potential in synthesizing kinase inhibitors, which are crucial in cancer therapy. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with tumor growth and progression. By modifying the piperidine core with appropriate substituents, researchers have been able to develop potent inhibitors that selectively target specific kinases. For instance, studies have shown that derivatives of Ethyl 4-cyanopiperidine-1-carboxylate can be used to create inhibitors of tyrosine kinases, which are key players in signal transduction pathways involved in cancer cell proliferation.
Moreover, the cyano group in Ethyl 4-cyanopiperidine-1-carboxylate can be further functionalized into other pharmacophores such as amides or carboxylic acids, expanding its utility in drug design. This flexibility has allowed researchers to explore various structural modifications aimed at improving drug potency, selectivity, and pharmacokinetic properties. For example, recent studies have demonstrated the use of this compound in developing protease inhibitors for antiviral therapies. Proteases are enzymes essential for viral replication, and inhibiting their activity can effectively prevent viral spread.
The synthesis of Ethyl 4-cyanopiperidine-1-carboxylate typically involves multi-step reactions starting from readily available precursors such as piperidine derivatives. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical-grade standards. Techniques such as catalytic hydrogenation, nucleophilic substitution reactions, and esterification reactions are commonly used in its preparation. These synthetic strategies not only highlight the versatility of Ethyl 4-cyanopiperidine-1-carboxylate but also underscore its importance as a synthetic intermediate.
In addition to its role in drug development, Ethyl 4-cyanopiperidine-1-carboxylate has found applications in material science and agrochemicals. Its unique chemical properties make it suitable for designing novel materials with enhanced functional characteristics. For instance, researchers have explored its use in creating polymers with improved thermal stability and mechanical strength. Similarly, in agrochemicals, derivatives of this compound have been investigated for their potential as herbicides or fungicides due to their ability to interact with biological targets in plants.
The growing interest in green chemistry has also influenced the synthesis of Ethyl 4-cyanopiperidine-1-carboxylate. Efforts are being made to develop more sustainable synthetic routes that minimize waste generation and reduce environmental impact. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional synthetic methods. These advancements not only align with global sustainability goals but also enhance the cost-effectiveness of producing this valuable intermediate.
The future prospects of Ethyl 4-cyanopiperidine-1-carboxylate are promising, with ongoing research expected to uncover new applications and therapeutic possibilities. As our understanding of biological systems continues to evolve, so does our ability to design molecules with tailored properties. The piperidine scaffold remains a cornerstone in medicinal chemistry due to its adaptability and efficacy. With continued innovation in synthetic methodologies and drug discovery strategies, compounds derived from Ethyl 4-cyanopiperidine-1-carboxylate are poised to play a significant role in addressing unmet medical needs.
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